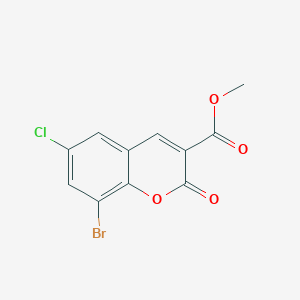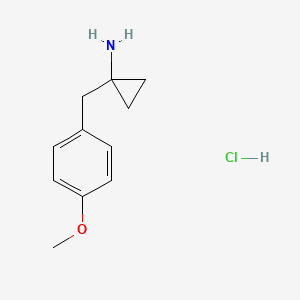
1-(4-Methoxybenzyl)cyclopropanamine hydrochloride
Descripción general
Descripción
“1-(4-Methoxybenzyl)cyclopropanamine hydrochloride” is a chemical compound with the linear formula C11H16O1N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxybenzyl)cyclopropanamine hydrochloride” can be represented by the SMILES stringNC1(CC2=CC=C(OC)C=C2)CC1.Cl . The InChI representation is 1S/C11H15NO.ClH/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H .
Aplicaciones Científicas De Investigación
Antimalarial Activity and Lead Compounds Discovery Research into marine-derived natural products for antimalarial activity sheds light on the importance of aromatic compounds such as p-methoxybenzyl alcohol in identifying potential antimalarial agents. The isolation and characterization of such compounds from marine organisms demonstrate the ongoing search for novel antimalarial leads, underscoring the relevance of structural analogs to 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride in medicinal chemistry research (Wright et al., 1996).
Environmental Impact of Organic UV Filters The environmental effects of organic ultraviolet (UV) filters, including compounds structurally related to 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride, highlight the ecological concern surrounding the persistence and bioaccumulation of these chemicals in water sources and their potential impact on aquatic life. Studies calling for further investigation into the environmental fate and toxicity of such compounds stress the need for sustainable chemical practices and alternatives (Schneider & Lim, 2019).
Decolorization and Detoxification of Industrial Dyes The role of oxidoreductive enzymes in the decolorization and degradation of dyes from industrial effluents points to the utility of specific chemical mediators that enhance enzymatic efficiency. This research area, focusing on the treatment of pollutants, underscores the potential application of chemical compounds, including those with functionalities similar to 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride, in environmental biotechnology (Husain, 2006).
Analytical Methods in Determining Antioxidant Activity The critical analysis of methods used to determine antioxidant activity illustrates the complex interactions between chemical compounds and reactive species, highlighting the importance of structure-activity relationships. Such research is vital for the development of antioxidants in food, pharmaceuticals, and cosmetic industries, potentially including studies on compounds structurally related to 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride (Munteanu & Apetrei, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEXSOVTVGEQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[N-[(2-Methoxyphenyl)methylideneamino]-C-methylsulfanylcarbonimidoyl]-prop-2-enylazanium;iodide](/img/structure/B1430306.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1430307.png)



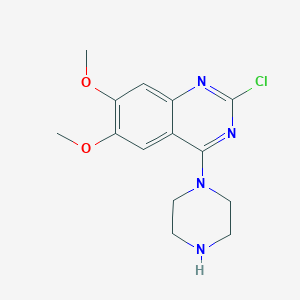
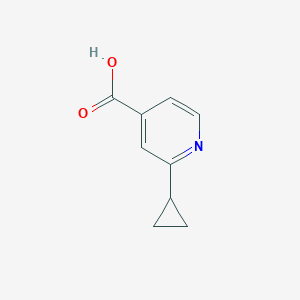
![N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide](/img/structure/B1430314.png)
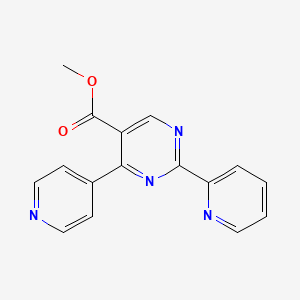
![3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride](/img/structure/B1430316.png)

